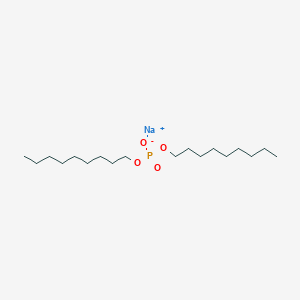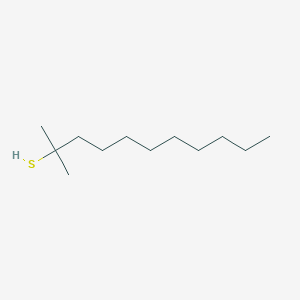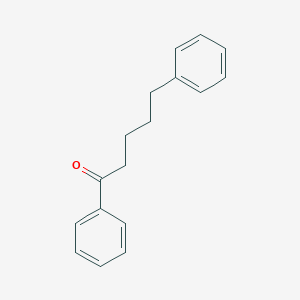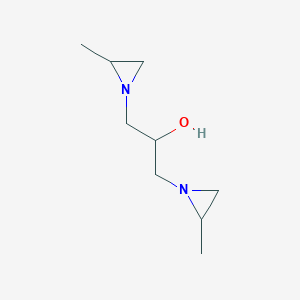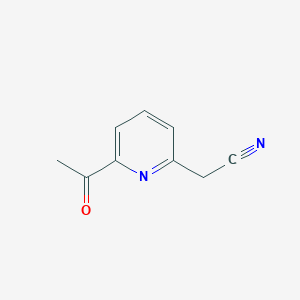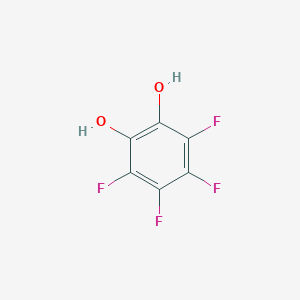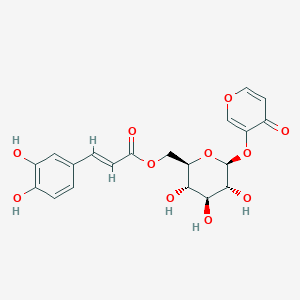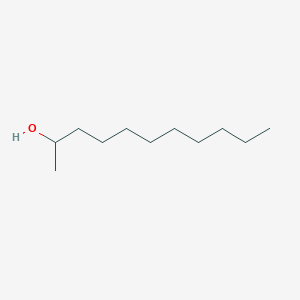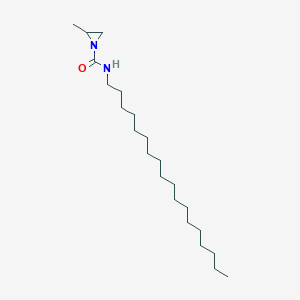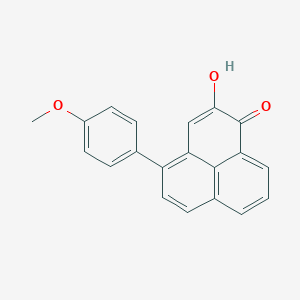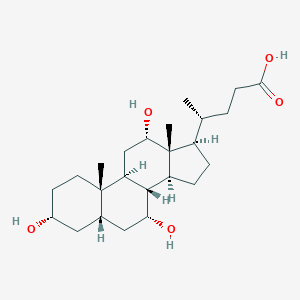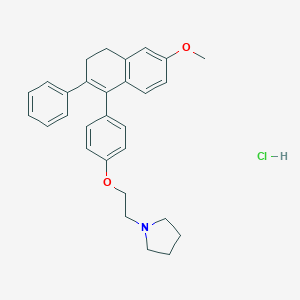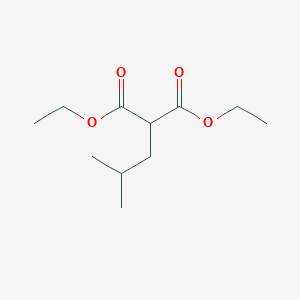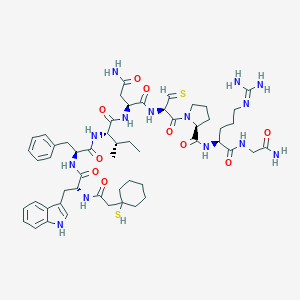
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin, a hormone that is naturally produced in the human body. Oxytocin is known for its role in social bonding, maternal behavior, and reproductive functions. The synthetic form of oxytocin has been used in scientific research to study its effects on the body and brain.
Mechanism Of Action
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) acts on the oxytocin receptor, a G protein-coupled receptor that is found in the brain and other tissues. The binding of oxytocin to the receptor activates a signaling pathway that leads to the release of various neurotransmitters and hormones, including dopamine, serotonin, and endorphins. This activation of the oxytocin receptor has been linked to the regulation of social behavior, stress response, and reproductive functions.
Biochemical And Physiological Effects
The effects of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) on the body and brain are complex and varied. The hormone has been found to have both direct and indirect effects on the regulation of social behavior, stress response, and reproductive functions. Some of the biochemical and physiological effects of oxytocin include:
- Increased trust and empathy
- Reduced anxiety and stress
- Enhanced social bonding and attachment
- Increased maternal behavior and lactation
- Regulation of uterine contractions during childbirth
Advantages And Limitations For Lab Experiments
The use of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) in lab experiments has several advantages and limitations. One advantage is that the synthetic form of oxytocin allows for precise control over the dosage and timing of administration. This makes it easier to study the effects of the hormone on the body and brain. However, one limitation is that the synthetic form of oxytocin may not fully replicate the effects of the natural hormone. This can make it difficult to draw definitive conclusions from lab experiments.
Future Directions
There are several future directions for research on oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8). Some of these include:
- Further exploration of the therapeutic potential of oxytocin in the treatment of psychiatric disorders such as autism, anxiety, and depression.
- Investigation of the role of oxytocin in the regulation of social behavior in non-human animals.
- Development of new forms of oxytocin that have improved pharmacokinetic properties and increased selectivity for the oxytocin receptor.
- Exploration of the potential use of oxytocin as a tool for enhancing social bonding and attachment in human relationships.
Conclusion
In conclusion, oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) is a synthetic form of oxytocin that has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy, and has potential therapeutic uses in the treatment of psychiatric disorders. While there are advantages and limitations to the use of oxytocin in lab experiments, there are several future directions for research on this hormone that hold promise for advancing our understanding of its effects on the body and brain.
Synthesis Methods
The synthesis of oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) involves the use of solid-phase peptide synthesis. This method involves the step-by-step addition of amino acids to a resin-bound peptide chain. The process is carried out in a series of reactions that involve the activation of the carboxyl group of the incoming amino acid and the nucleophilic attack of the amino group of the growing peptide chain.
Scientific Research Applications
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8) has been used in scientific research to study its effects on the body and brain. The hormone has been found to play a role in social behavior, trust, and empathy. It has also been studied for its potential therapeutic uses in the treatment of psychiatric disorders such as autism, anxiety, and depression.
properties
CAS RN |
130155-44-1 |
|---|---|
Product Name |
Oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-trp(2)-phe(3)-ile(4)-arg(8)- |
Molecular Formula |
C54H76N14O10S2 |
Molecular Weight |
1145.4 g/mol |
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-3-(1H-indol-3-yl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]butanediamide |
InChI |
InChI=1S/C54H76N14O10S2/c1-3-31(2)45(51(77)65-39(26-42(55)69)48(74)66-40(30-79)52(78)68-23-13-19-41(68)50(76)63-36(18-12-22-59-53(57)58)46(72)61-29-43(56)70)67-49(75)37(24-32-14-6-4-7-15-32)64-47(73)38(25-33-28-60-35-17-9-8-16-34(33)35)62-44(71)27-54(80)20-10-5-11-21-54/h4,6-9,14-17,28,30-31,36-41,45,60,80H,3,5,10-13,18-27,29H2,1-2H3,(H2,55,69)(H2,56,70)(H,61,72)(H,62,71)(H,63,76)(H,64,73)(H,65,77)(H,66,74)(H,67,75)(H4,57,58,59)/t31-,36-,37-,38+,39-,40-,41-,45-/m0/s1 |
InChI Key |
IBCDIRAZXBDEHP-PTIVSIIRSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CC5(CCCCC5)S |
Other CAS RN |
130155-44-1 |
sequence |
XWFINXPRG |
synonyms |
eta-mercapto-beta,beta-cyclopentamethylenepropionic acid-2-tryptophyl-3-phenylalanyl-4-isoleucyl-8-arginine-oxytocin MTPIA-oxytocin oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-Trp(2)-Phe(3)-Ile(4)-Arg(8)- oxytocin, beta-mercapto-beta,beta-cyclopentamethylenepropionic acid-tryptophyl(2)-phenylalanyl(3)-isoleucyl(4)-arginine(8)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



